Taurolithocholic Acid Sulfate Disodium Salt

Catalog No.
S850823
CAS No.
64936-83-0
M.F
C26H43NNa2O8S2
M. Wt
607.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taurolithocholic Acid Sulfate Disodium Salt

CAS Number

64936-83-0

Product Name

Taurolithocholic Acid Sulfate Disodium Salt

IUPAC Name

disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

Molecular Formula

C26H43NNa2O8S2

Molecular Weight

607.7

InChI

InChI=1S/C26H45NO8S2.2Na/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3;;/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/t17-,18-,19-,20+,21-,22+,23+,25+,26-;;/m1../s1

InChI Key

YHTVOGLKSGJIDL-RLHFEMFKSA-L

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+]

Synonyms

2-[[(3α,5β)-24-Oxo-3-(sulfooxy)cholan-24-yl]amino]ethanesulfonic Acid Disodium Salt; N-(3α-Hydroxy-5β-cholan-24-oyl)taurine Hydrogen Sulfate (Ester) Disodium Salt; 3α-Hydroxy-5β-cholanoyltaurine 3-Sulfate Disodium Salt; Sulfolithocholyltaurine Disodi

Studying Bile Acid Transport

TLCA3S serves as a valuable tool for researchers investigating bile acid transport mechanisms within cells. Bile acids are crucial for fat digestion and absorption. TLCA3S, being a conjugated bile acid metabolite, can be used in cell culture models to examine how these molecules are taken up, processed, and excreted by cells. This knowledge is essential for understanding bile acid homeostasis and its potential role in various diseases. Source: Cayman Chemical:

Inducing Pancreatitis in Animal Models

Researchers have utilized TLCA3S to induce pancreatitis in animal models, specifically mice. Since high bile acid levels are linked to pancreatitis development, TLCA3S infusion can mimic this pathological state. This allows scientists to study the mechanisms underlying pancreatitis and test potential therapeutic interventions. Source: Cayman Chemical:

Taurolithocholic Acid Sulfate Disodium Salt, with the chemical formula C26H43N1O6SC_{26}H_{43}N_{1}O_{6}S and CAS Number 64936-83-0, is a bile acid derivative that plays a significant role in lipid metabolism. This compound is a sulfated form of taurolithocholic acid, which is derived from lithocholic acid, a bile acid produced in the liver. The disodium salt form enhances its solubility in aqueous solutions, making it useful in various biochemical applications. It is characterized by its unique structure that includes a sulfate group, contributing to its biological activity and interaction with cell membranes .

Typical of bile acids. Key reactions include:

  • Sulfation: The introduction of the sulfate group can be achieved through sulfation reactions using sulfuric acid or sulfating agents.
  • Hydrolysis: In aqueous environments, it can undergo hydrolysis, leading to the release of taurolithocholic acid and sulfate ions.
  • Formation of Micelles: It can form micelles in the presence of lipids, facilitating lipid solubilization and absorption.

These reactions highlight its role as an emulsifying agent and its potential applications in drug delivery systems .

The biological activity of Taurolithocholic Acid Sulfate Disodium Salt is primarily linked to its function as a detergent in the gastrointestinal tract. Its significant properties include:

  • Lipid Solubilization: It aids in the emulsification and absorption of dietary fats.
  • Microbicidal Properties: It has been shown to exhibit antimicrobial activity, making it a candidate for topical applications.
  • Bile Acid Transport: It plays a role in the transport mechanisms of bile acids across cellular membranes, influencing bile acid homeostasis and enterohepatic circulation .

Several methods are employed to synthesize Taurolithocholic Acid Sulfate Disodium Salt:

  • Chemical Synthesis: This involves the sulfation of taurolithocholic acid using chlorosulfonic acid or sulfur trioxide-pyridine complexes.
  • Biochemical Methods: Enzymatic sulfation using sulfotransferases can be utilized to produce this compound in a more biologically relevant manner.
  • Isolation from Natural Sources: Although less common, it can be isolated from bile or synthesized from other bile acids through various chemical modifications.

Each method has its advantages and limitations regarding yield, purity, and scalability .

Taurolithocholic Acid Sulfate Disodium Salt finds various applications across different fields:

  • Pharmaceuticals: Used as an excipient in drug formulations due to its emulsifying properties.
  • Biochemical Research: Employed in studies related to bile acid transport and metabolism.
  • Cosmetics: Investigated for potential use as a microbicidal agent in topical formulations .

Research indicates that Taurolithocholic Acid Sulfate Disodium Salt interacts with several biological molecules:

  • Cell Membranes: It alters membrane permeability and fluidity, affecting cellular uptake mechanisms.
  • Proteins: It may influence protein folding and stability by interacting with hydrophobic regions on protein surfaces.
  • Other Bile Acids: It exhibits synergistic effects when combined with other bile acids, enhancing their solubilizing capacity and biological effects .

Several compounds share structural similarities with Taurolithocholic Acid Sulfate Disodium Salt. Notable examples include:

Compound NameStructure TypeUnique Features
Taurodeoxycholic Acid Sodium SaltBile Acid DerivativeLess hydrophobic; used primarily for lipid solubilization.
Lithocholic AcidBile AcidNon-sulfated; known for its toxicity at high levels.
Chenodeoxycholic AcidBile AcidNaturally occurring; involved in cholesterol metabolism.
Ursodeoxycholic AcidBile AcidUsed therapeutically for liver diseases; less toxic.

Taurolithocholic Acid Sulfate Disodium Salt is unique due to its sulfate modification, enhancing solubility and biological activity compared to these similar compounds .

Systematic Nomenclature and Molecular Formula Analysis

Taurolithocholic acid sulfate disodium salt possesses multiple systematic names that reflect its complex molecular architecture and functional group arrangement. The primary Chemical Abstracts Service registry number for this compound is 64936-83-0, which specifically identifies the disodium salt form. The compound is alternatively designated as 3-sulfotaurolithocholic acid, representing its derivation from taurolithocholic acid through sulfation at the 3-position of the steroid nucleus. Additional nomenclature includes 2-[(4R)-4-[(1S,2S,5R,7R,10R,11S,14R,15R)-2,15-dimethyl-5-(sulfooxy)tetracyclo[8.7.0.02,7.011,15]heptadecan-14-yl]pentanamido]ethane-1-sulfonic acid, which provides comprehensive stereochemical information.

The molecular formula of taurolithocholic acid sulfate disodium salt is C26H43NO8S2- 2Na, indicating the presence of 26 carbon atoms, 43 hydrogen atoms, one nitrogen atom, eight oxygen atoms, two sulfur atoms, and two sodium cations. The molecular weight of this compound is precisely 607.73 grams per mole, which accounts for the complete disodium salt form. The free acid form, without the sodium counterions, corresponds to the molecular formula C26H45NO8S2 with a molecular weight of 563.765 daltons. The compound's International Union of Pure and Applied Chemistry key is POWDNUISUWSLLN-RLHFEMFKSA-N for the sodium salt form, providing a unique identifier for computational and database applications.

PropertyValueReference
CAS Number64936-83-0
Molecular Formula (Disodium Salt)C26H43NO8S2- 2Na
Molecular Formula (Free Acid)C26H45NO8S2
Molecular Weight (Disodium Salt)607.73 g/mol
Molecular Weight (Free Acid)563.765 g/mol
InChI KeyPOWDNUISUWSLLN-RLHFEMFKSA-N

Stereochemical Configuration and Isomeric Considerations

The stereochemical configuration of taurolithocholic acid sulfate disodium salt is characterized by nine defined stereocenters, reflecting the complex three-dimensional arrangement inherent to the cholane steroid backbone. The compound exhibits the characteristic 5β-cholane configuration, which is fundamental to bile acid structure and biological activity. The 3α-hydroxyl group, which undergoes sulfation to form the sulfate ester, maintains its stereochemical integrity throughout the derivatization process, ensuring the retention of the compound's biological recognition properties.

The steroid nucleus displays the typical trans-anti-trans configuration characteristic of bile acids, with specific stereochemical designations at each chiral center. The systematic stereochemical notation includes (3R,5R,8R,9S,10S,13R,14S,17R) for the steroid framework, indicating the absolute configuration at each asymmetric carbon atom. The carboxyl side chain maintains the natural 20R configuration found in cholesterol-derived bile acids, with the 24-position serving as the site of amide bond formation with taurine. This stereochemical arrangement is crucial for the compound's interaction with biological transporters and enzymes involved in bile acid metabolism.

The presence of two sulfate groups in the molecule introduces additional considerations for stereochemical analysis. The 3-position sulfate ester maintains the original α-configuration of the hydroxyl group, while the taurine-derived sulfonate group provides ionic character that influences the compound's solubility and transport properties. These stereochemical features collectively determine the compound's biological activity and metabolic fate within hepatic and intestinal systems.

Crystallographic Properties and Solid-State Characterization

Taurolithocholic acid sulfate disodium salt exists as a crystalline solid under standard conditions, exhibiting characteristic physical properties that reflect its ionic nature and molecular architecture. The compound's crystalline structure incorporates the disodium cations through ionic interactions with the sulfate and sulfonate functional groups, creating a stable solid-state arrangement. The melting point and boiling point of this compound remain undetermined in current literature, likely due to thermal decomposition occurring before these transition temperatures are reached.

The solid-state characterization reveals that the compound is not flammable and does not present explosion hazards under normal handling conditions. The crystalline form demonstrates characteristic infrared spectral features that correspond to the various functional groups present in the molecule, including sulfate ester vibrations, amide carbonyl stretching, and aromatic steroid system absorptions. The compound's solid-state stability appears adequate for storage under appropriate conditions, with recommended storage at -20°C to maintain chemical integrity.

Solubility characteristics in the solid state indicate that the compound readily dissolves in polar solvents, reflecting its ionic nature and multiple hydrophilic functional groups. The disodium salt form exhibits enhanced water solubility compared to the free acid, making it suitable for aqueous biological applications. The crystalline lattice likely incorporates water molecules, as suggested by the hydrated nature of many bile acid salts, though specific crystallographic data regarding unit cell parameters and space group assignments are not currently available in the literature.

Synthetic Pathways and Industrial Production Methods

The synthesis of taurolithocholic acid sulfate disodium salt involves multiple chemical transformations that can be accomplished through several distinct pathways. The most direct approach involves the sulfation of preformed taurolithocholic acid using sulfotransferase enzymes or chemical sulfating agents. The enzymatic pathway utilizes sulfotransferase enzymes that transfer a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate to the 3α-hydroxyl group of taurolithocholic acid, representing the physiological route of formation.

Chemical synthesis approaches have been developed that provide higher yields and greater control over reaction conditions. The classical method involves treating lithocholic acid or its glycine/taurine conjugates with sulfur trioxide-triethylamine complex in dimethylformamide. This procedure achieves sulfation yields exceeding 90% and can be conducted at moderate temperatures ranging from room temperature to 90°C depending on the specific substrate. The reaction typically requires 0.5 to 1 hour for completion and produces the sulfated product with high purity after appropriate workup procedures.

A particularly efficient synthetic strategy involves the one-pot synthesis starting directly from lithocholic acid, which eliminates the need for intermediate isolation and purification steps. This approach first generates lithocholic acid sulfate in situ through reaction with sulfur trioxide-triethylamine complex, followed by immediate conjugation with taurine under elevated temperature conditions. The one-pot procedure achieves remarkable yields of 98% for taurolithocholic acid sulfate formation, representing a significant improvement over earlier methods that provided overall yields of less than 10%.

Synthetic MethodStarting MaterialYieldReaction TimeTemperatureReference
Direct SulfationTaurolithocholic Acid>90%0.5-1 hr25-90°C
Two-Step SynthesisLithocholic Acid>90%1-1.5 hr25-90°C
One-Pot SynthesisLithocholic Acid98%0.5 hr90°C
Enzymatic SulfationTaurolithocholic AcidVariable2-4 hr37°C

Industrial production methods typically employ the chemical synthesis routes due to their scalability and consistent yields. The sulfur trioxide-triethylamine complex serves as the preferred sulfating agent due to its stability, ease of handling, and selective reactivity toward hydroxyl groups. Purification of the final product involves crystallization from methanol or ethanol to obtain the pure disodium salt form, which can be further purified through recrystallization techniques to achieve the high purity levels required for research applications.

Appearance

Assay:≥95%A crystalline solid

Dates

Modify: 2024-04-14

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